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Compound of Interest

Compound Name: Carbazole derivative 1

Cat. No.: B1663468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of two recently

synthesized carbazole derivatives: ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-

methoxy-9H-carbazole-3-carboxylate (Compound I) and 12-(benzenesulfonyl)-12H-

quinolino[4,3-b]carbazole (Compound II). The document details the crystallographic data,

experimental protocols for their synthesis and crystal structure determination, and explores the

potential signaling pathways implicated in their biological activity, particularly in the context of

cancer research.

Data Presentation: Crystallographic Data
The single-crystal X-ray diffraction analysis of the two carbazole derivatives yielded precise

data on their three-dimensional structures. The key crystallographic parameters are

summarized in the tables below for facile comparison.

Table 1: Crystal Data and Structure Refinement for Compound I and Compound II.
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Parameter
Compound I
(C₂₈H₂₁FN₂O₇S)

Compound II
(C₂₅H₁₆N₂O₂S)

Crystal system Triclinic Monoclinic

Space group P-1 P2₁/c

a (Å) 8.1589 (9) 10.1323 (10)

b (Å) 12.2053 (13) 16.0345 (16)

c (Å) 12.9129 (13) 12.2891 (12)

α (°) 101.569 (4) 90

β (°) 93.086 (4) 108.789 (4)

γ (°) 92.481 (4) 90

Volume (Å³) 1250.3 (2) 1888.8 (3)

Z 2 4

Calculated density (Mg m⁻³) 1.458 1.482

Absorption coeff. (mm⁻¹) 0.203 0.211

F(000) 572 880

Crystal size (mm³) 0.28 x 0.25 x 0.22 0.27 x 0.24 x 0.22

Theta range for data collection

(°)
2.05 to 26.37 2.15 to 26.37

Reflections collected 10098 15159

Independent reflections 5057 [R(int) = 0.034] 3828 [R(int) = 0.041]

Final R indices [I > 2sigma(I)] R1 = 0.054, wR2 = 0.151 R1 = 0.048, wR2 = 0.129

R indices (all data) R1 = 0.076, wR2 = 0.168 R1 = 0.069, wR2 = 0.142

Table 2: Selected Dihedral Angles for Compound I and Compound II.[1]
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Dihedral Angle (°C) Compound I Compound II

Carbazole ring system and

benzenesulfonyl ring
79.7 (2) 88.2 (2)

Carbazole ring system and

nitrophenyl ring (I) /

isoquinoline moiety (II)

66.1 (2) 1.3 (2)

Benzenesulfonyl ring and

nitrophenyl ring (I) /

isoquinoline moiety (II)

17.8 (2) 87.9 (2)

Experimental Protocols
Synthesis and Crystallization
Synthesis of Ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-

carboxylate (Compound I)[2]

To a solution of ethyl (E)-3-{2-[(E)-4-fluoro-2-nitrostyryl]-5-methoxy-1-(benzenesulfonyl)-1H-

indol-3-yl}acrylate (3.0 g) in xylenes (100 mL), manganese dioxide (MnO₂, 2.5 g) was added.

The reaction mixture was refluxed for 12 hours. Following this, the mixture was filtered through

a celite pad and washed with hot xylenes (2 x 10 mL). The combined filtrate was concentrated

under reduced pressure and then triturated with methanol to yield Compound I as a pale-yellow

solid (2.46 g, 85% yield). Single crystals suitable for X-ray diffraction were obtained by

recrystallization from ethanol.[2]

Synthesis of 12-(benzenesulfonyl)-12H-quinolino[4,3-b]carbazole (Compound II)[2]

To a solution of 2-(2-nitrophenyl)-9-(benzenesulfonyl)-9H-carbazole-3-carbaldehyde (1.0 g) in

dry tetrahydrofuran (THF, 50 mL), Raney-Ni (2.0 g) was carefully added. The reaction mixture

was stirred at room temperature for 3 hours. The nickel residue was then filtered through a

celite pad and washed with hot THF (3 x 30 mL). The combined filtrate was evaporated under

vacuum and triturated with methanol to afford Compound II as a white solid (0.79 g, 80% yield).

Single crystals suitable for X-ray analysis were obtained by recrystallization from ethanol.[2]

Single-Crystal X-ray Diffraction
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A suitable single crystal of each compound was mounted on a diffractometer. The crystal was

kept at a constant temperature during data collection. Using monochromatic X-ray radiation, a

series of diffraction images were collected by rotating the crystal.[3][4][5] The collected data

were then processed to determine the unit cell parameters and to integrate the reflection

intensities.[3][6]

The crystal structure was solved using direct methods and refined by full-matrix least-squares

on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in

geometrically calculated positions and refined using a riding model.

Visualization of Potential Signaling Pathways and
Experimental Workflow
Carbazole derivatives are known to exhibit a wide range of biological activities, including potent

anticancer effects.[7][8] Their mechanism of action often involves the modulation of key

signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[9][10]
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Figure 1: A generalized workflow for the synthesis, crystallization, and crystal structure

determination of carbazole derivatives.
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Figure 2: Potential anticancer signaling pathways modulated by carbazole derivatives.

The structural insights gained from the crystallographic analysis of Compound I and Compound

II can aid in the rational design of more potent and selective inhibitors targeting these

pathways. The elucidated three-dimensional structures provide a basis for computational

modeling and docking studies to understand the molecular interactions between these

carbazole derivatives and their biological targets. This, in turn, can accelerate the drug

discovery and development process for novel anticancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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